N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a phenyl group at the 1-position of the triazole ring and a 4-acetylphenyl substituent on the carboxamide moiety. Its molecular formula is C₁₈H₁₇N₅O₂, with a molecular weight of 335.36 g/mol . The compound’s structure includes a 1,2,3-triazole core, which is often exploited in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. The 4-acetyl group on the phenyl ring may influence electronic properties and solubility, while the amino group at the 5-position of the triazole provides a site for further functionalization .
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11(23)12-7-9-13(10-8-12)19-17(24)15-16(18)22(21-20-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQJPNRNDFIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability. These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Biological Activity
N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring system with an acetylphenyl group and an amino group, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 335.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing binding affinity to enzymes or receptors involved in disease processes. This interaction may inhibit essential biological functions in pathogens or cancer cells.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that triazoles can disrupt fungal cell wall synthesis and inhibit the growth of bacteria by targeting specific enzymes critical for their survival .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and disruption of mitochondrial function. For example, compounds similar to this triazole have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Study 1: Anticancer Efficacy
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 5 to 20 µM across different cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. It demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the compound's structural features are crucial for its antimicrobial efficacy .
Comparative Analysis
| Activity | IC50/Effect | Target Pathogen/Cell Line |
|---|---|---|
| Anticancer | IC50: 5 - 20 µM | Various cancer cell lines |
| Antimicrobial | MIC: 10 - 50 µg/mL | Gram-positive bacteria |
| Cytotoxicity | CC50 > 100 μM | HepG2 and Vero cells |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-methylphenyl group is para-substituted, offering minimal electronic perturbation compared to the unsubstituted phenyl group in the parent compound.
Variations in the Carboxamide Substituent
The carboxamide’s aryl group modulates solubility and target affinity. Notable examples:
Key Observations :
- Polarity : The 4-methoxyphenyl group in enhances hydrophilicity compared to the acetyl group in the parent compound.
- Bioactivity : Fluorinated analogs (e.g., ) are common in drug design due to improved metabolic stability and membrane permeability.
Triazole Core Modifications
Key Observations :
- Bulkier Substituents: Quinoline or naphthalene moieties () introduce planar aromatic systems for improved target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
